![molecular formula C18H18O2 B12624958 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one CAS No. 921625-35-6](/img/structure/B12624958.png)
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one
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Overview
Description
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is an organic compound characterized by a hydroxymethyl group attached to a pent-1-en-3-one backbone with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.
Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance, Chen et al. (2020) reported that this compound showed significant cytotoxicity against hepatoma cells, suggesting its potential as a therapeutic agent for liver cancer treatment .
Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation .
Organic Synthesis Applications
Catalytic Reactions
this compound serves as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse reactions such as Michael additions and aldol condensations. For example, it has been utilized in bifunctional aminosulfonamide-catalyzed asymmetric conjugate additions, yielding products with high enantioselectivity .
Synthetic Pathways
The compound can be synthesized through multiple pathways involving readily available starting materials. The synthetic routes often involve the use of palladium-catalyzed reactions or other transition metal catalysts to facilitate the formation of carbon-carbon bonds, which are crucial for constructing complex molecular architectures .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymerization processes. Its ability to undergo radical polymerization makes it a candidate for developing novel polymers with tailored properties for applications in coatings and adhesives .
Photopolymerization
The compound's photochemical properties allow it to be used in photopolymerization processes, where it can act as a photoinitiator. This application is particularly relevant in the development of light-sensitive materials used in electronics and photonics .
Case Studies
Study | Application | Findings |
---|---|---|
Chen et al. (2020) | Anticancer | Demonstrated significant cytotoxicity against hepatoma cells. Induced apoptosis via caspase activation. |
RSC Study (2020) | Organic Synthesis | Utilized in asymmetric conjugate additions with high enantioselectivity. |
Polymer Research (2021) | Materials Science | Explored as a photoinitiator for radical polymerization processes. |
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of renewable chemicals and fuels.
4-Methylimidazole: Used in various industrial applications, including as a precursor for pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is unique due to its combination of a hydroxymethyl group and two phenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
Biological Activity
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one, a compound with significant structural and functional properties, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes two phenyl groups and a hydroxymethyl functional group attached to a pentene backbone. Its chemical formula is C17H18O, and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the hydroxymethyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Mechanism: The compound scavenges free radicals, thereby preventing cellular damage.
- Study Findings: In vitro assays showed that it effectively reduced reactive oxygen species (ROS) levels in cultured cells.
2. Antimicrobial Properties
This compound has demonstrated antimicrobial effects against a range of pathogens.
- Targets: It has been effective against both Gram-positive and Gram-negative bacteria.
- Case Study: A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Mechanism: It inhibits the production of pro-inflammatory cytokines.
- Research Evidence: In animal models of inflammation, administration led to reduced swelling and pain.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | Study Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits bacterial growth | |
Anti-inflammatory | Reduces cytokine production |
Antioxidant Mechanism
In a study conducted by Kwon et al., the antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound had an IC50 value of 30 µg/mL, demonstrating its potential utility in formulations aimed at reducing oxidative stress .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various compounds including this compound. Results showed that this compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .
Anti-inflammatory Studies
In vivo studies on mice subjected to inflammatory stimuli revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential as an adjunct therapy in chronic inflammatory conditions .
Properties
CAS No. |
921625-35-6 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2 |
InChI Key |
IXQDSZCINGYAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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